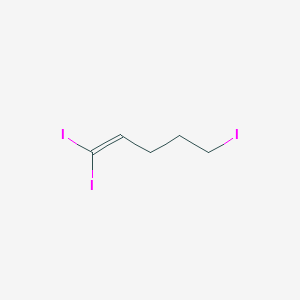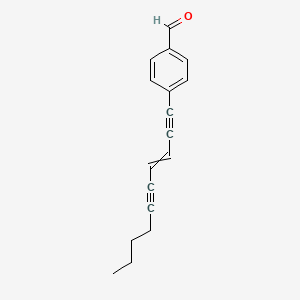
4-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde is a chemical compound with a unique structure that includes both an aldehyde group and a conjugated system of triple and double bonds. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde typically involves the coupling of an appropriate alkyne with a benzaldehyde derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: 4-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid.
Reduction: 4-(Dec-3-ene-1,5-diyn-1-yl)benzyl alcohol.
Substitution: 4-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzaldehyde (for nitration).
Aplicaciones Científicas De Investigación
4-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of conjugated systems and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde in biological systems is not fully understood. its reactivity is likely due to the presence of the aldehyde group and the conjugated system, which can interact with various molecular targets. The compound may form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(Dec-3-ene-1,5-diyn-1-yl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
4-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzaldehyde: Similar structure but with a nitro group on the aromatic ring.
Uniqueness
4-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde is unique due to its combination of an aldehyde group with a conjugated system of triple and double bonds
Propiedades
Número CAS |
823228-13-3 |
|---|---|
Fórmula molecular |
C17H16O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
4-dec-3-en-1,5-diynylbenzaldehyde |
InChI |
InChI=1S/C17H16O/c1-2-3-4-5-6-7-8-9-10-16-11-13-17(15-18)14-12-16/h7-8,11-15H,2-4H2,1H3 |
Clave InChI |
ZINJFDPFUZZZKP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC=CC#CC1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


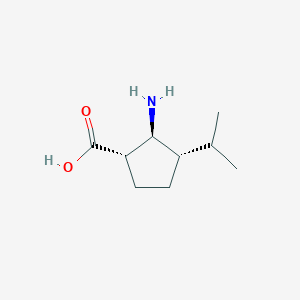
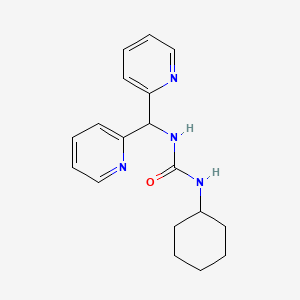
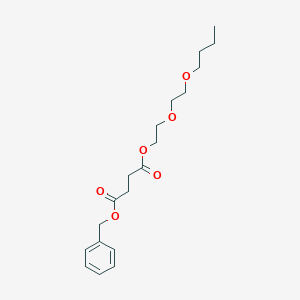
![6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)-](/img/structure/B14227096.png)
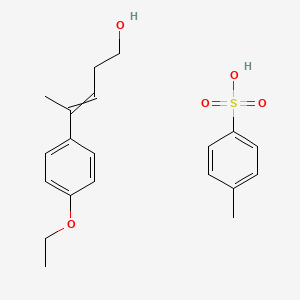
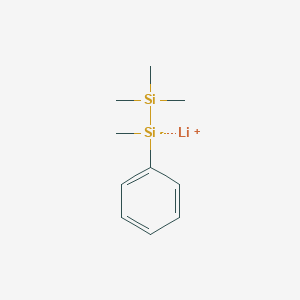

![2-[(2S)-2-{[(1R)-1-Phenylethyl]amino}pent-4-en-2-yl]phenol](/img/structure/B14227105.png)
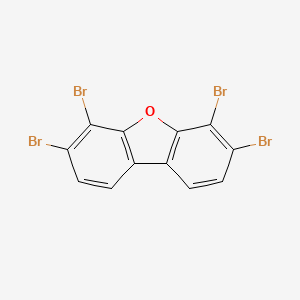
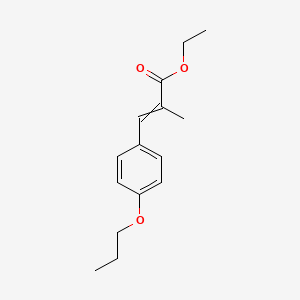
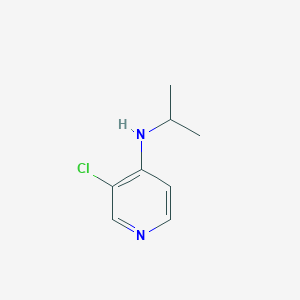
![3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole](/img/structure/B14227116.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]propanamide](/img/structure/B14227127.png)
